5-Amino-2-bromo-3-hydroxybenzoic acid
Overview
Description
5-Amino-2-bromo-3-hydroxybenzoic acid: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a bromine atom at the 2-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-3-hydroxybenzoic acid typically involves the bromination of 3-hydroxybenzoic acid followed by nitration and subsequent reduction. The general steps are as follows:
Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be further reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium thiolate, ammonia, or sodium alkoxide in polar solvents.
Major Products:
Oxidation: 5-Amino-2-bromo-3-oxobenzoic acid.
Reduction: 5-Amino-2-bromo-3-hydroxybenzylamine.
Substitution: 5-Amino-2-substituted-3-hydroxybenzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-bromo-3-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of new drugs with antibacterial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its functional groups allow for easy modification, leading to materials with desired properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing binding affinity.
Molecular Targets and Pathways:
Enzymes: It may inhibit enzymes involved in metabolic pathways by mimicking natural substrates.
Receptors: It can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the hydroxyl group at the 3-position.
3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the amino group at the 5-position.
5-Amino-3-bromo-2-hydroxybenzoic acid: Isomer with different positions of functional groups.
Uniqueness: 5-Amino-2-bromo-3-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, bromo, and hydroxyl) on the benzoic acid core
Biological Activity
5-Amino-2-bromo-3-hydroxybenzoic acid (ABHA) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H6BrNO3. The presence of functional groups such as amino, hydroxyl, and bromo significantly influences its reactivity and biological properties. These groups allow for interactions with various biological targets, making it a candidate for drug discovery.
The biological activity of ABHA is primarily attributed to its ability to interact with enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : ABHA can mimic natural substrates, leading to the inhibition of enzymes involved in metabolic pathways. This property makes it a potential candidate for developing drugs targeting specific enzyme systems.
- Receptor Modulation : The compound can bind to various receptors, modulating their activity. The amino and hydroxyl groups facilitate hydrogen bonding, while the bromine atom enhances binding affinity through halogen bonding.
Antioxidant Activity
Research indicates that derivatives of hydroxybenzoic acids, including ABHA, exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to ABHA can reduce free radical production effectively, suggesting potential applications in oxidative stress-related diseases .
Anti-inflammatory Effects
ABHA has demonstrated anti-inflammatory activity in preclinical models. For instance, studies involving its derivatives have reported comparable effects to established anti-inflammatory agents like indomethacin, particularly in models of induced edema .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of ABHA:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Amino-5-bromobenzoic acid | C7H6BrNO2 | 0.98 |
3-Hydroxy-2-bromo-benzoic acid | C7H6BrO3 | 0.96 |
5-Amino-3-bromo-2-hydroxybenzoic acid | C7H6BrNO3 | 0.97 |
The unique combination of functional groups in ABHA contributes to its distinct chemical behavior and potential applications in drug development .
Case Studies and Research Findings
- Acute Toxicity Studies : A study evaluated the acute toxicity of an analog compound (C1), revealing that it belongs to lower toxicity categories when administered via different routes (i.v., p.o., i.p.) . This suggests a favorable safety profile for further development.
- Pharmacokinetic Profiling : Research into the pharmacokinetics of ABHA analogs indicates that these compounds can cross the blood-brain barrier, which is crucial for treating central nervous system disorders .
- Dual-target Ligands : Hydroxybenzoic acid derivatives have been studied as dual-target ligands with potential applications in neuroprotection and cholinesterase inhibition, showcasing the versatility of this class of compounds .
Properties
IUPAC Name |
5-amino-2-bromo-3-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLCCSPFRHACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-27-8 | |
Record name | 5-amino-2-bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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